Journal Name:Nature Chemistry
Journal ISSN:1755-4330
IF:24.274
Journal Website:http://www.nature.com/nchem/index.html
Year of Origin:2009
Publisher:Nature Publishing Group
Number of Articles Per Year:157
Publishing Cycle:Monthly
OA or Not:Not
A self-actuated electrocaloric polymer heat pump design exploiting the synergy of electrocaloric effect and electrostriction
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-03-22 , DOI: 10.1088/2515-7655/acc278
Caloric cooling is an attractive family of technologies owing to their environmental friendliness and potential for higher efficiency than present refrigeration systems. Cooling devices based on the electrocaloric (EC) effect specifically have the added benefit of being easily miniaturized, enabling applications in electronic thermal management, wearables and localized cooling. A challenge in prior compact EC cooling devices has been the need for a separate actuation mechanism to cyclically contact the EC material with hot and cold interfaces. Here, we propose a self-actuated EC polymer heat pump, exploiting recent discoveries of giant EC and electromechanical responses under low electric fields in P(VDF-TrFE-CFE-FA) (VDF: vinylidene fluoride, TrFE: trifluoroethylene, CFE: chlorofluoroethylene, FA: fluorinated alkynes) relaxor tetrapolymers. We show that the transverse electroactuation of P(VDF-TrFE-CFE-FA) relaxor tetrapolymer films can be tailored over a broad range, from strong actuation to weak actuation, without affecting the high EC response. Using this principle, a unimorph actuator was constructed from two EC tetrapolymer layers with large differences in electroactuation. This device autonomously achieves a large displacement between the heating and cooling cycles of the EC films, which could be used to switch thermal contact between hot and cold interfaces. This concept could thus enable highly efficient and compact EC heat pumps.
Detail
Sorption-enhanced steam reforming of toluene using multifunctional perovskite phase transition sorbents in a chemical looping scheme
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-06-14 , DOI: 10.1088/2515-7655/acdbe9
Sorption-enhanced steam reforming (SESR) of toluene (SESRT) using catalytic CO2 sorbents is a promising route to convert the aromatic tar byproducts formed in lignocellulosic biomass gasification into hydrogen (H2) or H2-rich syngas. Commonly used sorbents such as CaO are effective in capturing CO2 initially but are prone to lose their sorption capacity over repeated cycles due to sintering at high temperatures. Herein, we present a demonstration of SESRT using A- and B-site doped Sr1−x A’ x Fe1−y B’ y O3−δ (A’ = Ba, Ca; B’ = Co) perovskites in a chemical looping scheme. We found that surface impregnation of 5–10 mol% Ni on the perovskite was effective in improving toluene conversion. However, upon cycling, the impregnated Ni tends to migrate into the bulk and lose activity. This prompted the adoption of a dual bed configuration using a pre-bed of NiO/γ–Al2O3 catalyst upstream of the sorbent. A comparison is made between isothermal operation and a more traditional temperature-swing mode, where for the latter, an average sorption capacity of ∼38% was witnessed over five SESR cycles with H2-rich product syngas evidenced by a ratio of H2: CO x > 4.0. XRD analysis of fresh and cycled samples of Sr0.25Ba0.75Fe0.375Co0.625O3-δ reveal that this material is an effective phase transition sorbent—capable of cyclically capturing and releasing CO2 without irreversible phase changes occurring.
Detail
Doping carbon electrodes with sulfur achieves reversible sodium ion storage
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-03-02 , DOI: 10.1088/2515-7655/acb570
We present a combination of experiments and theory to study the effect of sulfur doping in hard carbons anodes for sodium-ion batteries. Hard carbons are synthesised through a two step process: hydrothermal carbonisation followed by pyrolysis of a biomass-derived carbon precursor. Subsequent sulfur doping is introduced via chemical-vapour deposition. The resulting sulfur-doped hard carbon shows enhanced sodium storage capacity with respect to the pristine material, with significantly improved cycling reversibility. Atomistic first principles simulations give insight into this behaviour, revealing that sulfur chemisorbed onto the hard carbon increases the sodium adsorption energies and facilitates sodium desorption. This mechanism would increase reversible Na storage, confirming our experimental observations and opening a pathway towards more efficient Na-ion batteries.
Detail
Predicting the work function of 2D MXenes using machine-learning methods
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-05-09 , DOI: 10.1088/2515-7655/acb2f8
MXenes, which are graphene-like two-dimensional transition metal carbides and nitrides, have tunable compositions and exhibit rich surface chemistry. This compositional flexibility has resulted in exquisitely tunable electronic, optical, and mechanical properties leading to the applications of MXenes in catalysis, electronics, and energy storage. The work function of MXenes is an important fundamental property that dictates the suitability of MXenes for these applications. We present a series of machine learning models to predict the work function of MXenes having generic compositions and containing surfaces terminated by O*, OH*, F*, and bare metal atoms. Our model uses the basic chemical properties of the elements constituting the MXene as features, and is trained on 275 data points from the Computational 2D Materials Database. Using 15 different features of the MXene as inputs, the neural network model predicts the work function of MXenes with a mean absolute error of 0.12 eV on the training data and 0.25 eV on the testing data. Our feature importance analysis indicates that properties of atoms terminating the MXene surface like their electronegativity, most strongly influence the work function. This sensitivity of the work function to the surface termination is also elucidated through experimental measurements on Ti3C2. We introduce reduced-order models comprising of ten-, eight-, and five-features to predict the work function. These reduced-order models exhibit easier transferability to new materials, while exhibiting a marginal increased mean average error. We demonstrate the transferability of these reduced order models to new materials, by predicting the work function of MXenes having surface terminations beyond the original training set, like Br*, Cl*, S*, N*, and NH*. Predicting electronic properties like the work function from the basic chemical properties of elements, paves the way towards rapidly identifying tailored MXenes having a targeted range of properties that are required for a specific application.
Detail
Cobalt atoms anchored on nitrogen-doped hollow carbon spheres for efficient electrocatalysis of oxygen reduction to H2O2
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-03-01 , DOI: 10.1088/2515-7655/acbabc
Electrochemical production of hydrogen peroxide (H2O2) from oxygen reduction reaction (ORR) is a promising alternative to the costly anthraquinone method. However, the sluggish kinetics of ORR on most electrocatalysts restricts its wide application. Therefore, exploring electrocatalysts with high activity and selectivity for two–electron ORR is significant. Herein, cobalt atoms anchored on nitrogen-doped hollow carbon spheres (Co–NHCS) are presented for H2O2 electrosynthesis. The Co–NHCS catalyst exhibits excellent H2O2 electrosynthesis performance in acidic media with high reactivity with an ORR potential of 0.581 V at 1.0 mA cm−2 and H2O2 selectivity up to 90%. Moreover, the H2O2 output in the assembled device reaches 2980 mg l−1 h−1 with high Faraday efficiency. The enhanced performance of Co–NHCS originates from the hollow structure and center sites of Co introduction. This work affords a facile strategy for the fabrication of high-efficient carbon-based materials for H2O2 electrosynthesis.
Detail
Roadmap for a sustainable circular economy in lithium-ion and future battery technologies
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-02-20 , DOI: 10.1088/2515-7655/acaa57
The market dynamics, and their impact on a future circular economy for lithium-ion batteries (LIB), are presented in this roadmap, with safety as an integral consideration throughout the life cycle. At the point of end-of-life (EOL), there is a range of potential options—remanufacturing, reuse and recycling. Diagnostics play a significant role in evaluating the state-of-health and condition of batteries, and improvements to diagnostic techniques are evaluated. At present, manual disassembly dominates EOL disposal, however, given the volumes of future batteries that are to be anticipated, automated approaches to the dismantling of EOL battery packs will be key. The first stage in recycling after the removal of the cells is the initial cell-breaking or opening step. Approaches to this are reviewed, contrasting shredding and cell disassembly as two alternative approaches. Design for recycling is one approach that could assist in easier disassembly of cells, and new approaches to cell design that could enable the circular economy of LIBs are reviewed. After disassembly, subsequent separation of the black mass is performed before further concentration of components. There are a plethora of alternative approaches for recovering materials; this roadmap sets out the future directions for a range of approaches including pyrometallurgy, hydrometallurgy, short-loop, direct, and the biological recovery of LIB materials. Furthermore, anode, lithium, electrolyte, binder and plastics recovery are considered in order to maximise the proportion of materials recovered, minimise waste and point the way towards zero-waste recycling. The life-cycle implications of a circular economy are discussed considering the overall system of LIB recycling, and also directly investigating the different recycling methods. The legal and regulatory perspectives are also considered. Finally, with a view to the future, approaches for next-generation battery chemistries and recycling are evaluated, identifying gaps for research. This review takes the form of a series of short reviews, with each section written independently by a diverse international authorship of experts on the topic. Collectively, these reviews form a comprehensive picture of the current state of the art in LIB recycling, and how these technologies are expected to develop in the future.
Detail
Enhancement of CO2RR product formation on Cu-ZnO-based electrodes by varying ink formulation and post-treatment methods
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-02-16 , DOI: 10.1088/2515-7655/acb8db
Numerous catalysts have been reported with enhanced performance, e.g. longer lifetime and improved selectivity, for the electrochemical CO2 reduction reaction (CO2RR). Respectively little is, however, known about the influence of the electrode structuring and pre-treatment on this reaction for catalytic layers. Thus, we herein report on the modification of the catalyst environment of a Cu-ZnO-carbon black catalyst by variation of the ink composition and subsequent electrode treatment before performing CO2RR. We furthermore provide insight into the impact of different solvents, ionomer, and additives like pore forming agents used for the ink preparation as well as post-treatment steps in terms of pressing and sintering of the generated electrodes on the CO2RR performance. Although using the same catalyst for all electrodes, remarkable differences in hydrophobicity, surface morphology, and electrochemical performance with respect to stability and product distribution were observed. Our study reveals the critical role of the catalytic layer assembly aside from using proper catalysts. We furthermore show that the parasitic hydrogen formation and flooding behavior can be lowered and C2+ product formation can be enhanced when operating in optimized gas diffusion electrodes.
Detail
Enhanced growth and lipid productivity by living Chlorella sorokiniana immobilized in Ca-alginate beads
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-01-30 , DOI: 10.1088/2515-7655/acb383
The bottleneck for the production of biofuels from microalgae consists on costly harvesting processes and low lipid production, immobilization technology could play a part on making the production of biofuels more feasible. The aim of this study was to evaluate the effect of alginate immobilization on the growth and lipid productivity of the microalgae Chlorella sorokiniana, so far, the main focus of immobilization technology has been its use for wastewater treatment and nutrient removal from effluents. The microalgae Chlorella sorokiniana was cultured in both free and immobilized forms under optimal autotrophic growth conditions. Microalgae were immobilized in calcium alginate beads generated by mixing algal cells with a sodium alginate solution, followed by extrusion into a CaCl2 solution. The results obtained in this study showed that the growth of the microalgae immobilized in alginate beads, was enhanced and achieved a dry cell weight 1.4-fold higher than that of a free cell culture, a higher light transmittance was also achieved in the alginate immobilized culture, and the lipid productivity was increased from 54.21 ± 2.48 mg l−1 d in the free cell culture to 82.22 ± 8.48 mg l−1 d in the immobilized culture. These results demonstrate the effectiveness of immobilization technology for promoting growth and lipid productivity in the microalgae Chlorella sorokiniana.
Detail
Translating insights from experimental analyses with single-crystal electrodes to practically-applicable material development strategies for controlling the Pt/ionomer interface in polymer electrolyte fuel cells
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-01-27 , DOI: 10.1088/2515-7655/acb290
Ionomers are used in polymer electrolyte fuel cells (PEFCs) catalyst layers to improve proton conduction. Recent analytical studies have clarified that the adsorption of the ionomer on the surface of a Pt catalyst deteriorates the catalytic activity for the oxygen reduction reaction and oxygen transport properties near the catalyst surface. These findings have led to the development of new materials, such as mesoporous carbon support and highly oxygen-permeable ionomer, which are now commercially used. In this review article, we summarize recent analytical studies of the Pt/ionomer interface focusing on half-cell experiments with single-crystal electrodes. We also present promising approaches for mitigating ionomer adsorption, as well as the remaining challenges in the application of these approaches to PEFCs.
Detail
Improving barocaloric properties by tailoring transition hysteresis in Mn3Cu 1−x Sn x N antiperovskites
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-04-12 , DOI: 10.1088/2515-7655/acc6f0
The magnetically frustrated manganese nitride antiperovskite family displays significant changes of entropy under changes in hydrostatic pressure near a first-order antiferromagnetic to paramagnetic phase transition that can be useful for the emerging field of solid-state barocaloric cooling. In previous studies, the transition hysteresis has significantly reduced the reversible barocaloric effects (BCE). Here we show that the transition hysteresis can be tailored through quaternary alloying in the Mn3Cu 1−x Sn x N system. We find the magnitude of hysteresis is minimised when Cu and Sn are equiatomic (x = 0.5) reaching values far less than previously found for Mn3 AN ( A= Pd, Ni, Ga, Zn), whilst retaining entropy changes of the same order of magnitude. These results demonstrate that reversible BCE are achievable for p < 100 MPa in the Mn3(A, B)N family and suggest routes to modify the transition properties in compounds of the same family.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0.90 151 Science Citation Index Science Citation Index Expanded Not
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